N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide
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Overview
Description
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide is a complex organic compound that features a benzodioxole moiety linked to a pyrazine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Alkylation: The benzodioxole moiety is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyrazine Carboxamide: The final step involves coupling the alkylated benzodioxole with pyrazine-2-carboxamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a similar benzodioxole moiety but different functional groups.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: Another compound with a benzodioxole moiety and additional heterocyclic structures.
Uniqueness
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide is unique due to its specific combination of benzodioxole and pyrazine carboxamide structures, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(17-14(18)11-7-15-4-5-16-11)10-2-3-12-13(6-10)20-8-19-12/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
KFOFUNDTZKFNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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